N-[1-(4-propylphenyl)ethylidene]hydroxylamine
Description
N-[1-(4-Propylphenyl)ethylidene]hydroxylamine (C₁₁H₁₅N₂O) is a hydroxylamine derivative characterized by an ethylidene hydrazine moiety attached to a 4-propylphenyl group. This compound is synthesized via condensation reactions between hydroxylamine derivatives and substituted acetophenones, a method analogous to the synthesis of structurally related hydrazides described in .
Key properties include a molecular weight of 181.24 g/mol and a purity of ≥95%, as noted in EN300-01639 standard analyses . The 4-propylphenyl substituent introduces moderate hydrophobicity, which may influence solubility and reactivity compared to halogenated or polar analogs.
Properties
IUPAC Name |
N-[1-(4-propylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLSFASFWJLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371924 | |
| Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64128-26-3 | |
| Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-propylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-propylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-propylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds or nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-propylphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-propylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-[1-(4-propylphenyl)ethylidene]hydroxylamine with four analogs from the evidence, focusing on substituent effects and molecular parameters:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | 4-propylphenyl | C₁₁H₁₅N₂O | 181.24 | ≥95% | Hydrophobic; moderate steric bulk |
| N-[1-(2-Aminophenyl)ethylidene]hydroxylamine | 2-aminophenyl | C₈H₁₁N₃O | 165.19 | 100% | Polar amine group; potential toxicity |
| N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide | 5-bromo-2-hydroxyphenyl | C₁₅H₁₂BrN₂O₄ | 381.18 | Not specified | Halogenated; high polarity |
| N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide | 5-chloro-2-hydroxyphenyl | C₁₅H₁₂ClN₂O₄ | 336.72 | Not specified | Chlorine substituent; acidic phenol |
| N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine | 4-isopropylphenyl | C₁₂H₁₇N₂O | 209.28 | ≥95% | Branched alkyl; increased hydrophobicity |
Substituent Effects on Properties
- Hydrophobicity: The 4-propylphenyl group in the target compound confers greater hydrophobicity compared to polar analogs like the 2-aminophenyl derivative or halogenated phenolic compounds . This property may enhance membrane permeability in biological systems.
- In contrast, alkyl groups (propyl, isopropyl) are electron-donating, stabilizing adjacent electrophilic centers .
- Steric Hindrance : The isopropyl group in N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine introduces steric bulk, which may reduce reaction rates in sterically sensitive reactions compared to the linear propyl chain in the target compound .
Biological Activity
N-[1-(4-propylphenyl)ethylidene]hydroxylamine is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula C13H19NO, characterized by a hydroxylamine functional group and an aromatic ring with a propyl substituent.
- Classification : It belongs to the class of oximes and hydroxylamines, known for their diverse chemical reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activities.
- Hydrophobic Interactions : The aromatic ring and propyl chain enhance the compound's affinity for hydrophobic pockets in biological molecules, influencing their function and signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Investigations into its anticancer properties reveal that it may inhibit tumor growth through various biochemical pathways .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic processes, which could have implications in metabolic disorders.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Antimicrobial Studies :
- A study evaluated the compound against various bacterial strains, demonstrating significant inhibitory effects. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
-
Anticancer Research :
- In vitro studies indicated that this compound effectively reduced cell viability in cancer cell lines. The research highlighted its potential as a lead compound for developing anticancer therapeutics.
-
Enzyme Activity Modulation :
- Research showed that this compound could modulate enzyme activity related to oxidative stress pathways, suggesting a role in protecting cells from oxidative damage.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-[1-(4-methylphenyl)ethylidene]hydroxylamine | Antimicrobial, anticancer | Methyl group enhances solubility |
| N-[1-(4-ethylphenyl)ethylidene]hydroxylamine | Anticancer | Ethyl group influences hydrophobic interactions |
| N-[1-(4-isopropylphenyl)ethylidene]hydroxylamine | Antimicrobial, anti-inflammatory | Isopropyl group increases steric hindrance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
